2-(3-broMo-4-fluorophenyl)cyclopropanecarboxylic acid

Description

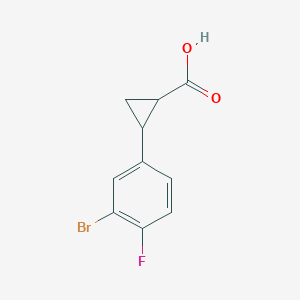

2-(3-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid (CAS: 1157138-03-8, C₁₀H₈BrFO₂, MW: 259.08) is a cyclopropane-containing aromatic carboxylic acid derivative with bromine and fluorine substituents at the 3- and 4-positions of the phenyl ring, respectively . The cyclopropane ring introduces steric strain and unique electronic properties, while the halogen atoms modulate electronic effects (e.g., electron-withdrawing) and influence reactivity, solubility, and metabolic stability . This compound is structurally significant in medicinal chemistry and materials science, serving as a precursor for drug candidates or functional materials .

Properties

IUPAC Name |

2-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO2/c11-8-3-5(1-2-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFLKJLMRHJNSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-fluorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a substituted styrene, followed by functional group transformations to introduce the carboxylic acid moiety. One common method involves the use of diazo compounds in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent bromination and fluorination steps are carried out under controlled conditions to achieve the desired substitution pattern on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or organolithium compounds (for nucleophilic substitution) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.

Industry: The compound can be used in the development of new materials with desired chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-fluorophenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and substituted phenyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

2-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid

- Structural Differences : This isomer (CAS: 1157561-84-6) has bromine and fluorine at the 5- and 2-positions of the phenyl ring instead of 3- and 4-positions.

- For example, the 2-fluoro group may increase acidity compared to the 4-fluoro analog due to proximity to the carboxylic acid .

- Applications : Positional isomers are often tested for divergent biological activities (e.g., receptor binding selectivity) due to spatial arrangement differences .

trans-2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid

1-(3-Bromophenyl)cyclopropanecarboxylic Acid

- Structural Differences : Lacks the fluorine substituent, reducing electronegativity and metabolic stability compared to the target compound.

- Impact : Fluorine’s absence may increase susceptibility to oxidative metabolism in the liver, as seen in studies of cyclopropane ring degradation .

Functional Group Variations

Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate

- Structural Differences : Contains a tert-butoxycarbonyl (Boc)-protected amine and a methyl ester instead of a free carboxylic acid and halogenated phenyl group.

- Impact : The Boc group enhances solubility in organic solvents, while the ester group requires hydrolysis for biological activity, making it a prodrug candidate .

Tetramethrin

- Structural Differences : A cyclopropanecarboxylic acid ester with a complex heterocyclic substituent (1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl) and a dimethylcyclopropane group.

- Impact : Used as an insecticide, highlighting how cyclopropane derivatives can serve diverse roles beyond pharmaceuticals .

Metabolic and Stability Comparisons

Cyclopropane rings are metabolically labile. Studies show that cyclopropanecarboxylic acids undergo ring cleavage via hydration to form β-hydroxybutyric acid and polar metabolites . Fluorine and bromine substituents in 2-(3-bromo-4-fluorophenyl)cyclopropanecarboxylic acid likely slow degradation compared to non-halogenated analogs (e.g., cyclopropane-1-carboxylic acid) due to increased electronic stabilization and steric hindrance .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| This compound | 1157138-03-8 | C₁₀H₈BrFO₂ | 259.08 | 3-Br, 4-F, cyclopropane, COOH |

| 2-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid | 1157561-84-6 | C₁₀H₈BrFO₂ | 259.08 | 5-Br, 2-F, cyclopropane, COOH |

| trans-2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid | 2035422-03-6 | C₁₀H₈BrFO₂ | 259.08 | trans-cyclopropane, 4-Br, 3-F |

Table 2: Metabolic Pathways of Cyclopropane Derivatives

Biological Activity

2-(3-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structural features, including a cyclopropane ring and halogenated phenyl group, suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H10BrF O2

- Molecular Weight : 273.10 g/mol

- CAS Number : 1157138-03-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exhibit effects through the following mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors, thereby modulating signaling pathways critical for cell survival and growth.

- Cell Cycle Regulation : Preliminary studies suggest that this compound can affect cell cycle progression, potentially leading to cell cycle arrest in cancer cells.

Anticancer Properties

Recent studies indicate that this compound exhibits anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines.

- Case Study Example : A study involving the MCF-7 breast cancer cell line showed that treatment with this compound resulted in a significant increase in early and late apoptosis markers compared to untreated controls.

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Cell Death (%) |

|---|---|---|---|

| Control | 0.08 | 0.68 | 1.52 |

| Compound | 0.1 | 0.81 | 2.16 |

This data suggests that the compound has a notable effect on promoting apoptosis, which is critical for developing anticancer therapies.

Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on various kinases, which play crucial roles in cancer signaling pathways.

| Kinase | Activity (%) |

|---|---|

| Aurora A | 48.22 |

| AKT-1 | 104.50 |

| CDK-2/cyclin A | 83.72 |

| mTOR/FRAP-1 | 105.00 |

These findings indicate that the compound possesses selective kinase inhibition properties, making it a candidate for further investigation as a targeted therapy in oncology.

Pharmacological Applications

Given its biological activities, this compound holds promise for various pharmacological applications:

- Cancer Therapy : As indicated by its ability to induce apoptosis and inhibit key kinases involved in tumor growth.

- Inflammatory Diseases : Potential modulation of inflammatory pathways through enzyme inhibition.

- Neurological Disorders : Future research may explore its effects on neuroprotective pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.